3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a trifluoromethyl phenyl group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the trifluoromethyl phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidinone moiety: This can be done through a nucleophilic substitution reaction, where the pyrrolidinone is introduced to the dihydropyridine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can undergo reduction reactions to form tetrahydropyridine derivatives.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling in cardiovascular tissues.
Comparison with Similar Compounds
Similar compounds to 3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but differ in their specific substituents and pharmacokinetic properties. The uniqueness of this compound lies in its trifluoromethyl phenyl group and pyrrolidinone moiety, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
dimethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O5/c1-32-21(30)16-13-27(10-6-12-28-11-5-9-19(28)29)14-17(22(31)33-2)20(16)15-7-3-4-8-18(15)23(24,25)26/h3-4,7-8,13-14,20H,5-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSPUDKFGLKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)CCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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